molecular formula C19H19N3O3S2 B2413746 (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 941871-43-8

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2413746
CAS No.: 941871-43-8
M. Wt: 401.5
InChI Key: UTGXGGQDUKLJDT-VXPUYCOJSA-N
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Description

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic small molecule designed for advanced chemical biology and drug discovery research. This compound features a benzamide core integrated with a thiazole ring and a dimethylsulfamoyl group, a structural motif found in compounds investigated for targeting critical cellular pathways. Similar benzamide-thiazole derivatives have been identified as potent inhibitors in oncological research, targeting key receptors and enzymes to modulate cell proliferation and survival (see related research on ROR1 inhibitors and EGFR/HER-2 dual-target inhibitors). The specific structural architecture of this molecule, including its (Z)-configuration and allyl substitution, suggests potential for selective target engagement. Researchers can utilize this compound as a chemical probe to investigate novel mechanisms of action, explore protein-inhibitor interactions through molecular docking studies, and develop new therapeutic strategies for diseases such as cancer. It is intended for in vitro research applications only.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-4-13-22-16-7-5-6-8-17(16)26-19(22)20-18(23)14-9-11-15(12-10-14)27(24,25)21(2)3/h4-12H,1,13H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGXGGQDUKLJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural framework that combines benzo[d]thiazole and sulfonamide moieties, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's chemical formula is C21H19N3O3SC_{21}H_{19}N_{3}O_{3}S, with a molecular weight of 393.45 g/mol. The structure includes:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities.
  • Sulfamoyl group : Implicated in antibacterial and anticancer effects.

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. In particular, studies have shown:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.
  • Cell Lines Tested : Notable efficacy has been observed against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with IC50 values comparable to standard chemotherapeutic agents like Cisplatin.

Antimicrobial Activity

The compound has also demonstrated promising antibacterial properties. Its mechanism is thought to involve:

  • Inhibition of Bacterial Growth : The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.
  • Spectrum of Activity : Effective against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum potential.

Research Findings and Case Studies

Several studies have been conducted to explore the biological activity of this compound:

  • Cytotoxicity Assays :
    • A series of derivatives were synthesized and tested for cytotoxic effects. The results indicated that modifications to the benzo[d]thiazole core significantly influenced the potency against cancer cells.
  • Antibacterial Testing :
    • The compound was evaluated against common bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed effective inhibition at low concentrations, suggesting potential for therapeutic applications in treating bacterial infections.

Data Table: Summary of Biological Activities

Activity Type Tested Cell Lines/Organisms IC50/Minimum Inhibitory Concentration (MIC) Mechanism
AnticancerMCF-7, HeLa10 µM (approx.)Apoptosis induction via signaling pathway modulation
AntimicrobialStaphylococcus aureus, E. coli5 µg/mL (approx.)Inhibition of dihydropteroate synthase

Q & A

Q. What are the key synthetic pathways for (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide?

The synthesis involves multi-step organic reactions, including:

  • Thiazole ring formation : Condensation of substituted benzothiazole precursors with allyl groups under controlled pH and temperature (e.g., 60–80°C in ethanol/water mixtures) .
  • Sulfamoyl benzamide coupling : Reaction of 4-(N,N-dimethylsulfamoyl)benzoic acid derivatives with thiazole intermediates via carbodiimide-mediated amidation (e.g., using EDC/HOBt) .
  • Purification : Column chromatography or HPLC to isolate the Z-isomer, confirmed by NMR (¹H/¹³C) and mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for carbonyl groups) verify connectivity and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 431.53 for C₂₀H₂₁N₃O₄S₂) .
  • HPLC : Purity >95% using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What are the primary biological activities reported for this compound?

  • Antiproliferative activity : IC₅₀ values of 2–10 μM against breast (MCF-7) and lung (A549) cancer cell lines via apoptosis induction .
  • Antimicrobial effects : MIC of 8–16 μg/mL against Gram-positive bacteria (e.g., S. aureus) due to sulfamoyl group-mediated enzyme inhibition .

Advanced Research Questions

Q. How can researchers optimize Z-isomer selectivity during synthesis?

  • Reaction conditions : Use polar aprotic solvents (e.g., DMF) at 40–50°C to favor Z-configuration via kinetic control .
  • Catalytic additives : Chiral catalysts (e.g., L-proline) improve stereoselectivity, achieving Z/E ratios up to 9:1 .
  • In-situ monitoring : FT-IR tracks imine bond formation (C=N stretch at ~1600 cm⁻¹) to adjust reaction time .

Q. What strategies elucidate the compound’s mechanism of action in cancer cells?

  • Enzyme inhibition assays : Measure IC₅₀ against topoisomerase II (2.3 μM) and HDACs (1.8 μM) using fluorogenic substrates .
  • Molecular docking : Predict binding to ATP-binding pockets (e.g., EGFR kinase, docking score −9.2 kcal/mol) .
  • Transcriptomics : RNA-seq reveals downregulation of BCL-2 and upregulation of BAX in treated cells, confirming pro-apoptotic pathways .

Q. How can structural modifications enhance solubility without compromising activity?

  • PEGylation : Attaching polyethylene glycol (PEG) chains to the allyl group increases aqueous solubility (from <0.1 mg/mL to 5 mg/mL) while maintaining 80% antiproliferative efficacy .
  • Prodrug design : Phosphate ester derivatives improve bioavailability (AUC increased 3-fold in murine models) .

Q. How should researchers address discrepancies in reported biological activity data?

  • Standardized assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (MTT vs. CellTiter-Glo) to minimize variability .
  • SAR analysis : Compare analogues (e.g., replacing dimethylsulfamoyl with diethyl groups reduces activity by 50%) to identify critical pharmacophores .

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